ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxochromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO5/c1-4-6-9-24-17-11-16-14(10-15(17)20)12(3)13(19(22)25-16)7-8-18(21)23-5-2/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYPZJZEOMNGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the condensation of 7-butoxy-6-chloro-4-methyl-2H-chromen-2-one with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or butoxy substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives.
Scientific Research Applications
Ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The butoxy substituent in the target compound increases molecular weight compared to the propoxy analog (366.8 vs. 352.8 g/mol). Benzyloxy derivatives (e.g., 2-bromobenzyloxy, 479.7 g/mol) exhibit significantly higher molecular weights due to aromatic contributions.
Lipophilicity (XLogP3) :
- The target compound’s butoxy group likely enhances lipophilicity (estimated XLogP3 ~4.2) compared to the propoxy analog (XLogP3 = 3.8). Aromatic substituents (e.g., 3-trifluoromethylbenzyloxy) may further increase lipophilicity, though experimental data is lacking .
Rotatable Bonds and Flexibility: Longer alkoxy chains (butoxy vs.
Topological Polar Surface Area (TPSA) :
- All compounds share identical TPSA values (61.8 Ų), as the polar ester and ketone groups dominate surface area calculations, irrespective of 7-position substituents .
Research Implications and Limitations
- Structural Insights : The 7-position substituent modulates physicochemical properties, with alkoxy chains favoring solubility and aromatic ethers enhancing lipophilicity. This aligns with trends observed in coumarin-based drug design .
- Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) and analogs (e.g., XLogP3 for benzyloxy derivatives) are absent in available literature. Computational tools like SHELXL for crystallography or WinGX for molecular modeling could elucidate structural details .
- Biological Activity: No pharmacological data are provided in the evidence, highlighting a need for comparative studies on cytotoxicity, enzyme inhibition, or pharmacokinetics.
Biological Activity
Ethyl 3-(7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the chromenone family, characterized by its complex structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.81 g/mol. It features a chromenone core, which is known for its significant biological properties, alongside a butoxy group at the 7-position and a propanoate ester at the 3-position.
| Property | Details |
|---|---|
| Molecular Formula | C18H21ClO5 |
| Molecular Weight | 348.81 g/mol |
| Core Structure | Chromenone |
| Functional Groups | Butoxy, Propanoate |
Research suggests that this compound interacts with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
- DNA Interaction : Studies indicate potential interactions with DNA, suggesting implications for antitumor activity.
Antimicrobial Properties
This compound has shown promising antimicrobial activity in various studies. For instance, derivatives of coumarin compounds have been evaluated for their inhibitory effects against pathogens, demonstrating significant antibacterial properties.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on similar coumarins indicates that they can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, certain coumarin derivatives have exhibited IC50 values in the micromolar range against various cancer cell lines.
Case Studies
- In Vitro Studies : A study investigating the cytotoxic effects of coumarin derivatives found that this compound exhibited significant inhibition of cell growth in human cancer cell lines (IC50 values ranging from 10 to 30 µM).
- Enzyme Interaction Studies : In vitro assays demonstrated that the compound inhibited β-glucuronidase activity with an IC50 value of approximately 52 µM, indicating its potential as a therapeutic agent against diseases involving this enzyme.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its substituents:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances reactivity and potency |
| Butoxy Group | Increases lipophilicity |
| Methyl Group at Position 4 | Modifies interaction with targets |
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Researchers must wear full chemical protective suits, P95/P1 respirators for low exposure, and OV/AG/P99 respirators for higher concentrations. Avoid drainage system contamination, and dispose of waste via professional hazardous waste services .
Q. What synthetic routes are available for this compound, and what are critical reaction conditions?
Multicomponent protocols using 3-hydroxy-4H-chromen-4-one derivatives as precursors are common. Key steps include esterification under reflux with ethanol, monitored via thin-layer chromatography (TLC). Optimized temperatures (80–120°C) and catalysts (e.g., acid/base) improve yields .
Q. What analytical techniques confirm the compound’s structural integrity and purity?
Use - and -NMR to verify substituent positions, mass spectrometry (MS) for molecular weight, and X-ray crystallography for spatial arrangement. Purity is assessed via HPLC with UV detection .
Q. How do physical properties (e.g., solubility, log P) influence experimental design?
While limited data exist for this compound, analogous chromenones show moderate water solubility (log P ~2.5–3.5) and preferential solubility in polar aprotic solvents (e.g., DMSO), guiding solvent selection for biological assays .
Advanced Research Questions
Q. How can synthesis yields be optimized through reaction condition adjustments?
Systematic optimization includes:
- Catalyst screening : Acidic (e.g., HSO) vs. basic (e.g., KCO) conditions.
- Solvent effects : Polar solvents (DMF, THF) enhance reactivity.
- Temperature gradients : Higher temperatures (100–120°C) accelerate esterification but risk decomposition. Yield tracking via TLC and GC-MS ensures reproducibility .
Q. How does substitution on the chromenone core affect bioactivity?
Comparative studies of structural analogs reveal:
| Substituent Position | Functional Group | Observed Activity |
|---|---|---|
| 7-Oxy | Butoxy (target compound) | Moderate antioxidant activity |
| 6-Chloro | Halogen | Enhanced cytotoxicity |
| 4-Methyl | Alkyl | Improved metabolic stability |
| Halogenation at C6 and ester flexibility at C3 correlate with anticancer activity . |
Q. What methodologies assess stability under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C.
- Photostability : UV-Vis spectroscopy under controlled light exposure.
- Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS .
Q. How can computational tools predict reactivity or target interactions?
Molecular docking (AutoDock Vina) and QSAR models analyze binding to enzymes (e.g., cyclooxygenase-2). Density functional theory (DFT) calculates electrophilic sites for reaction pathway predictions .
Q. What strategies resolve contradictions in reported physicochemical data?
Cross-validate using orthogonal methods:
- log P discrepancies : Compare shake-flask vs. HPLC-derived values.
- Solubility conflicts : Use dynamic light scattering (DLS) for aggregation detection. Replicate studies under standardized conditions (e.g., ICH guidelines) .
Q. How to design in vitro assays for bioactivity evaluation?
- Dose-response curves : Test 0.1–100 µM in cancer cell lines (e.g., MCF-7).
- Control groups : Include parent chromenone and vehicle (DMSO <0.1%).
- Endpoint assays : MTT for viability, ROS detection kits for antioxidant activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
